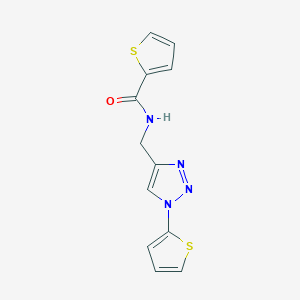

![molecular formula C16H17N5O2S B2527570 N-(6-acétyl-3-cyano-4,5,6,7-tétrahydrothieno[2,3-c]pyridin-2-yl)-1,4-diméthyl-1H-pyrazole-3-carboxamide CAS No. 1207059-88-8](/img/structure/B2527570.png)

N-(6-acétyl-3-cyano-4,5,6,7-tétrahydrothieno[2,3-c]pyridin-2-yl)-1,4-diméthyl-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C16H17N5O2S and its molecular weight is 343.41. The purity is usually 95%.

BenchChem offers high-quality N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

a. Inhibition de la polymérisation de la tubuline : La molécule a été étudiée pour sa capacité à inhiber la polymérisation de la tubuline en se liant au site de la colchicine de la tubuline . Cette propriété est cruciale pour le développement d’agents antitubulines, qui peuvent être utilisés en thérapie anticancéreuse. L’inhibition de la polymérisation des microtubules par le composé à de faibles concentrations nanomolaires suggère son potentiel en tant qu’agent antiprolifératif.

b. Agents chimiothérapeutiques : Les chercheurs ont exploré l’utilité synthétique des cyanoacétamides N-aryles et/ou hétéryles (auxquelles appartient ce composé) dans la construction de divers hétérocycles organiques. Ces hétérocycles pourraient servir d’échafaudages pour développer de nouveaux agents chimiothérapeutiques . L’hydrogène actif sur le C-2 du composé lui permet de participer à des réactions de condensation et de substitution, offrant une plateforme polyvalente pour la conception de médicaments.

Synthèse organique

Le groupement cyanoacétamide du composé est une structure privilégiée, permettant son utilisation comme réactif dans la synthèse hétérocyclique. Il réagit avec des réactifs bidentés courants pour former divers composés hétérocycliques. Les chercheurs ont exploré son utilité dans l’évolution de meilleurs agents chimiothérapeutiques .

Tests pharmaceutiques

Pour des résultats précis dans les tests pharmaceutiques, des normes de référence de haute qualité de ce composé sont disponibles . Les chercheurs peuvent l’utiliser comme référence dans diverses analyses et criblages.

Mécanisme D'action

Target of Action

The primary targets of this compound are the JNK2 and JNK3 kinases . These kinases play a crucial role in cellular processes such as proliferation, differentiation, and apoptosis.

Mode of Action

The compound acts as a potent and selective inhibitor of JNK2 and JNK3 kinases . It binds to these kinases, thereby inhibiting their activity. This results in a decrease in the phosphorylation of downstream targets, ultimately affecting the cellular processes controlled by these kinases.

Result of Action

The compound causes a significant and dose-dependent accumulation of cells in the G2/M phase of the cell cycle . This is accompanied by a decrease in the number of cells in other phases of the cell cycle, particularly the G0/G1 phase . This suggests that the compound may have potential anti-cancer properties, as it appears to inhibit cell proliferation.

Analyse Biochimique

Biochemical Properties

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with tubulin, where the compound inhibits tubulin polymerization by binding to the colchicine site of tubulin . This interaction leads to the disruption of microtubule dynamics, which is crucial for cell division and other cellular processes.

Cellular Effects

The effects of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide on various types of cells and cellular processes are profound. The compound induces cell cycle arrest in the G2/M phase, leading to apoptotic cell death . This effect is dose-dependent and has been observed in several cancer cell lines. Additionally, the compound influences cell signaling pathways and gene expression, further contributing to its cytotoxic effects.

Molecular Mechanism

At the molecular level, N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide exerts its effects by binding to the colchicine site of tubulin, thereby inhibiting tubulin polymerization . This inhibition disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis. The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that the compound maintains its cytotoxic effects on cancer cells, although the extent of these effects may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits significant anticancer activity with minimal toxicity. At higher doses, toxic effects such as weight loss, organ damage, and mortality have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is involved in several metabolic pathways. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations involving cytochrome P450 enzymes . These metabolic processes result in the formation of various metabolites, some of which retain biological activity and contribute to the overall effects of the compound.

Transport and Distribution

Within cells and tissues, N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its localization to target sites. The distribution of the compound is influenced by factors such as tissue perfusion, cellular uptake, and binding affinity.

Subcellular Localization

The subcellular localization of N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide is primarily in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . The compound may also localize to other cellular compartments, such as the nucleus, depending on its interactions with specific targeting signals and post-translational modifications. These localization patterns are crucial for the compound’s activity and function.

Propriétés

IUPAC Name |

N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-1,4-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O2S/c1-9-7-20(3)19-14(9)15(23)18-16-12(6-17)11-4-5-21(10(2)22)8-13(11)24-16/h7H,4-5,8H2,1-3H3,(H,18,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBVHKFZUUIUQEU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C(=O)NC2=C(C3=C(S2)CN(CC3)C(=O)C)C#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Azepan-1-yl)-2-oxoethyl]-5-methoxyisoquinolin-1-one](/img/structure/B2527487.png)

![3-[[1-(2-Fluorophenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2527494.png)

![N-(5-chloro-2,4-dimethoxyphenyl)-3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2527497.png)

![Methyl 2-(2-(1,3-dioxoisoindolin-2-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2527501.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2527503.png)

![N-[2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2527507.png)

![N-(2-(1H-indol-3-yl)ethyl)-4-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)butanamide](/img/structure/B2527509.png)